4-(1,4-Diazepane-1-carbonyl)-N,N-dimethylaniline
Description
4-(1,4-Diazepane-1-carbonyl)-N,N-dimethylaniline is a structurally complex compound featuring a 1,4-diazepane ring conjugated via a carbonyl group to an N,N-dimethylaniline moiety. The 1,4-diazepane ring, a seven-membered heterocycle containing two nitrogen atoms, is known for its conformational flexibility, which can influence molecular interactions and reactivity .
Properties
IUPAC Name |
1,4-diazepan-1-yl-[4-(dimethylamino)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-16(2)13-6-4-12(5-7-13)14(18)17-10-3-8-15-9-11-17/h4-7,15H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQNSDCEEBLYBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Diazepane-1-carbonyl)-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with a diazepane derivative. One common method is the acylation of N,N-dimethylaniline with 1,4-diazepane-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(1,4-Diazepane-1-carbonyl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-(1,4-Diazepane-1-carbonyl)-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory agent.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1,4-Diazepane-1-carbonyl)-N,N-dimethylaniline involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of signal transduction processes and alteration of cellular functions.
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
Key Findings :
Implications for Target Compound :
- A plausible synthesis could involve amide coupling between 1,4-diazepane-carboxylic acid and N,N-dimethylaniline, using reagents like DCC or EDC .
Research Findings and Implications
- Catalytic Applications : Frustrated Lewis pairs () demonstrate the utility of electron-rich arenes in allylation, a reactivity that could extend to the target compound’s aniline moiety .
Biological Activity
The compound 4-(1,4-Diazepane-1-carbonyl)-N,N-dimethylaniline is a member of the diazepane family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including relevant case studies, research findings, and data tables.
1,4-Diazepanes have been recognized for their ability to interact with various biological targets, including enzymes and receptors. The structural features of this compound contribute to its potential as a pharmacological agent. Its carbonyl group can participate in hydrogen bonding, enhancing binding affinity to target proteins.
Enzyme Inhibition
Research has highlighted the role of diazepane derivatives as inhibitors of serine proteases, particularly Factor Xa (fXa). A study demonstrated that compounds containing the 1,4-diazepane moiety effectively inhibited fXa with an IC50 value as low as 6.8 nM, showcasing their potential as antithrombotic agents .
Chymase Inhibition
Another significant application involves the inhibition of human chymase. A series of 6-benzyl substituted 4-aminocarbonyl-1,4-diazepane-2,5-diones were designed using structure-based drug design techniques. These compounds exhibited potent inhibitory activity against chymase, indicating the therapeutic potential of diazepane derivatives in cardiovascular diseases .
Case Study 1: Factor Xa Inhibition
In a study focused on the synthesis of novel 1,4-diazepane derivatives as fXa inhibitors:
- Compound Tested : 13 (YM-96765)
- IC50 Value : 6.8 nM
- Outcome : Demonstrated effective antithrombotic activity without prolonging bleeding time .
Case Study 2: Chymase Inhibition
A study on a series of diazepane derivatives aimed at chymase inhibition yielded promising results:
- Compound Series : 6-benzyl substituted 4-aminocarbonyl-1,4-diazepane-2,5-diones.
- Findings : Potent inhibitory activity was observed with a novel interaction mode identified through X-ray cocrystal structure analysis .
Table 1: Biological Activity Summary of Diazepane Derivatives
| Compound Name | Target Enzyme | IC50 Value (nM) | Activity Type |
|---|---|---|---|
| YM-96765 | Factor Xa | 6.8 | Antithrombotic |
| Compound 18R | Chymase | Not Specified | Cardiovascular agent |
Table 2: Antimicrobial Activity of Related Diazepane Compounds
| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ursolic Acid | Bacillus cereus | 20 µg/mL |
| Oleanolic Acid | Streptococcus pneumoniae | 80 µg/mL |
Q & A
Q. What are the key synthetic routes for synthesizing 4-(1,4-Diazepane-1-carbonyl)-N,N-dimethylaniline, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling 1,4-diazepane with N,N-dimethylaniline derivatives via carboxamide linkages. A common approach includes:
- Step 1: Activation of the carbonyl group using coupling agents like EDCl/HOBt or DCC.
- Step 2: Reaction of the activated intermediate with 1,4-diazepane under inert conditions (e.g., nitrogen atmosphere) at 0–25°C .
- Optimization: Varying solvents (DMF, THF) and catalysts (e.g., DMAP) can improve yields. Monitoring reaction progress via TLC or HPLC is critical .
| Synthetic Method | Catalyst | Yield | Reference |
|---|---|---|---|
| EDCl/HOBt-mediated | DMAP | 65–75% | |
| DCC/DMAP system | — | 55–60% |
Q. How can spectroscopic techniques confirm the structural identity of this compound?
Methodological Answer:
- NMR:
- ¹H NMR: Peaks at δ 2.8–3.2 ppm (N,N-dimethyl groups) and δ 7.2–7.6 ppm (aromatic protons).
- ¹³C NMR: Carbonyl resonance at ~170 ppm and aromatic carbons at 115–150 ppm .
Advanced Research Questions
Q. How do electronic effects of the N,N-dimethylaniline group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The electron-donating N,N-dimethyl group enhances the electron density of the aromatic ring, facilitating electrophilic substitutions. For example:
- Suzuki Coupling: The dimethylamino group directs coupling to the para position. Use Pd(PPh₃)₄ as a catalyst in THF/water (3:1) at 80°C .
- Contradictions: Discrepancies in regioselectivity may arise with sterically hindered boronic acids; DFT calculations can model electronic environments .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking: Software like AutoDock Vina or Schrödinger Suite models binding affinities to targets (e.g., kinases or GPCRs).
- MD Simulations: GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Models: Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogous compounds .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar diazepane derivatives?
Methodological Answer:
- Meta-Analysis: Compare datasets across studies, focusing on assay conditions (e.g., cell lines, concentrations).
- Dose-Response Curves: Validate discrepancies using standardized protocols (e.g., IC₅₀ determination in triplicate) .
- Structural Analogues: Test derivatives with modified substituents (e.g., replacing dimethylaniline with pyridine) to isolate key pharmacophores .
Q. What analytical methods are recommended for quantifying trace impurities in this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
